molecular formula C8H18ClNO2 B1486258 N-(2-Methoxyethyl)-N-(tetrahydro-3-furanylmethyl)amine hydrochloride CAS No. 2208273-68-9

N-(2-Methoxyethyl)-N-(tetrahydro-3-furanylmethyl)amine hydrochloride

Cat. No. B1486258
CAS RN: 2208273-68-9
M. Wt: 195.69 g/mol
InChI Key: SYEPKBRIDOUAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methoxyethyl)-N-(tetrahydro-3-furanylmethyl)amine hydrochloride, or MEMF, is a derivative of amine hydrochloride, a type of organic compound. MEMF is a versatile compound, with a wide range of applications in scientific research, laboratory experiments, and medical treatments.

Scientific Research Applications

MEMF has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as alkyl halides and amines. It has also been used as a catalyst in the synthesis of various pharmaceuticals and in the study of enzyme mechanisms. Additionally, MEMF has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of nucleic acids.

Mechanism of Action

MEMF is believed to act as a proton-transfer agent, allowing for the transfer of protons between molecules. This mechanism of action is believed to be responsible for the compound’s ability to act as a catalyst in the synthesis of various organic compounds.
Biochemical and Physiological Effects
MEMF has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cytochrome P450, and to inhibit the activity of other enzymes, such as acetylcholinesterase. Additionally, MEMF has been found to have anti-inflammatory, anti-oxidant, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

MEMF has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it is non-toxic, making it safe for use in laboratory experiments. However, MEMF also has some limitations. It is not very soluble in organic solvents, and it is not very stable when exposed to light or air.

Future Directions

MEMF has a wide range of potential applications in the field of scientific research. It has been used in the study of enzyme mechanisms and the structure and function of proteins and nucleic acids. Additionally, it has been used in the synthesis of various organic compounds and pharmaceuticals. In the future, MEMF could be used to develop new drugs and treatments, as well as to study the structure and function of other biological molecules. Additionally, MEMF could be used to develop new catalysts for use in organic synthesis. Finally, MEMF could be used to study the mechanism of action of other organic compounds and to develop new materials for use in various applications.

properties

IUPAC Name

2-methoxy-N-(oxolan-3-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-10-5-3-9-6-8-2-4-11-7-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEPKBRIDOUAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1CCOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxyethyl)-N-(tetrahydro-3-furanylmethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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